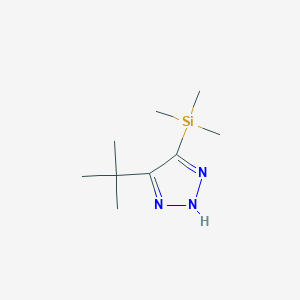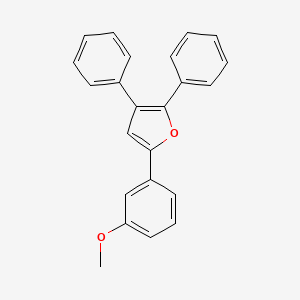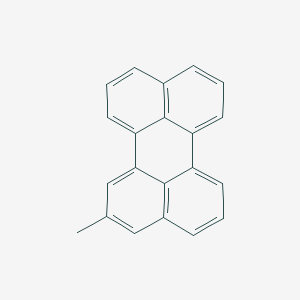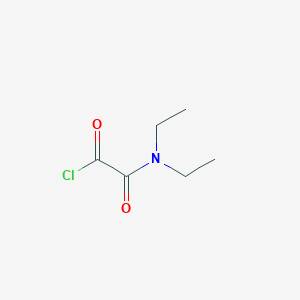methylsilane CAS No. 88336-58-7](/img/structure/B14405684.png)
[(Cyclohex-1-en-1-yl)oxy](diethyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohex-1-en-1-yl)oxymethylsilane is an organosilicon compound that features a cyclohexene ring bonded to a silicon atom through an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)oxymethylsilane typically involves the reaction of cyclohex-1-en-1-ol with diethylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclohex-1-en-1-ol+DiethylmethylchlorosilaneBase(Cyclohex-1-en-1-yl)oxymethylsilane+HCl
Industrial Production Methods
Industrial production of (Cyclohex-1-en-1-yl)oxymethylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohex-1-en-1-yl)oxymethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the oxygen bridge can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
(Cyclohex-1-en-1-yl)oxymethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which (Cyclohex-1-en-1-yl)oxymethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane linkages. These reactions are crucial in the formation of silicon-based polymers and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexylmethyldichlorosilane
- Cyclohexyltrimethoxysilane
- Cyclohexyltriethoxysilane
Uniqueness
(Cyclohex-1-en-1-yl)oxymethylsilane is unique due to the presence of the cyclohexene ring, which imparts distinct reactivity and steric properties compared to other cyclohexyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where the cyclohexene moiety can participate in additional reactions, such as Diels-Alder reactions or other cycloadditions.
Propriétés
Numéro CAS |
88336-58-7 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
cyclohexen-1-yloxy-diethyl-methylsilane |
InChI |
InChI=1S/C11H22OSi/c1-4-13(3,5-2)12-11-9-7-6-8-10-11/h9H,4-8,10H2,1-3H3 |
Clé InChI |
HETCICFCHNUYHK-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(CC)OC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)


![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)


![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)

